molecular formula C14H26O B1593517 3-Tetradecyn-1-ol CAS No. 55182-74-6

3-Tetradecyn-1-ol

Cat. No. B1593517
CAS RN: 55182-74-6
M. Wt: 210.36 g/mol
InChI Key: MDMMHGIVSNOJID-UHFFFAOYSA-N
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Description

3-Tetradecyn-1-ol is a chemical compound with the molecular formula C14H26O . It has an average mass of 210.356 Da and a monoisotopic mass of 210.198364 Da . The CAS Registry Number of this compound is 55182-74-6 .


Molecular Structure Analysis

The molecular structure of 3-Tetradecyn-1-ol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Enzymatic Reactions in Antibiotic Biosynthesis

Research conducted by Wang et al. (2013) in the Journal of the American Chemical Society reveals the role of specific enzymes in the biosynthesis of oxytetracycline, a broad-spectrum antibiotic. This study provides insights into the enzymatic transformation steps, including hydroxylation and reduction processes crucial for the production of this antibiotic. Although 3-Tetradecyn-1-ol is not directly mentioned, the research highlights the complexity of enzyme-mediated reactions in antibiotic biosynthesis, which could be relevant for understanding the role of similar compounds (Wang et al., 2013).

Light Emitting Materials in OLEDs

The study by Moorthy et al. (2007) in Organic Letters explores the use of tetraarylpyrenes, sterically congested compounds, as blue light-emitting materials in organic light-emitting diodes (OLEDs). This research is significant for understanding the potential application of compounds like 3-Tetradecyn-1-ol in developing efficient OLEDs, given their structural similarities (Moorthy et al., 2007).

Catalytic Activity and Nanostructures

The research by Hou et al. (2014) in ACS Applied Materials & Interfaces discusses the impact of the morphology of birnessite-type manganese oxide nanostructures on their catalytic activity. This study contributes to understanding the influence of molecular structure on the catalytic properties, which could be relevant when considering the catalytic roles of compounds like 3-Tetradecyn-1-ol (Hou et al., 2014).

Controlled Release in Biological Systems

Research by Tu et al. (2018) in the Journal of the American Chemical Society highlights the use of 3-isocyanopropyl substituents for the controlled release of bioactive agents in biological systems. This study is pertinent for understanding the potential use of 3-Tetradecyn-1-ol in similar bioorthogonal reactions, considering its structural properties (Tu et al., 2018).

Safety And Hazards

When handling 3-Tetradecyn-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

tetradec-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMHGIVSNOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203684
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetradecyn-1-ol

CAS RN

55182-74-6
Record name Tetradec-3-yn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
TS Maliehe, NN Mthembu, JS Shandu - Int J Pharm Sci Res, 2021 - researchgate.net
… 3-tetradecyn-1-ol were calculated and the results are shown in Table 3. Phytol and 3tetradecyn-1-ol … indicated that both phytol and 3-tetradecyn-1-ol have one hydrogen bond acceptor …
Number of citations: 3 www.researchgate.net
TS Maliehe, TN Selepe, NN Mthembu… - Pharmacogn. J, 2023 - researchgate.net
… as phytol (93.58%) and 3-tetradecyn-1-ol (6.42%) (Table 2). Phytol is a diterpene that is recognised for its antimicrobial activity.3-Tetradecyn-1-ol is an alcoholic compound which is also …
Number of citations: 1 www.researchgate.net
LA Cuccia, F Morin, A Beck, N Hebert… - … A European Journal, 2000 - Wiley Online Library
… After 20 min, a solution of 3-tetradecyn-1-ol 4 g, 19.0 mmol) in N-deuterated 1,3-diaminopropane 10 mL) was added dropwise. The solution was stirred for 2.5 h and quenched in cool …
X Chen, K Nakamuta, T Nakanishi… - Journal of chemical …, 2006 - Springer
… The product (3-tetradecyn-1-ol) was reduced to Δ3-14:OH by hydrogenation over Lindlar's catalyst. The E/Z ratio of synthesized Δ3-14:OH was 2:98. To enrich the E isomer, isolated Δ3-…
Number of citations: 25 link.springer.com
JV Premakumari, MJ Gopinath… - Mass Spectrometry Letters, 2023 - accesson.kr
… However, (Figure 5C) the major compound in the leaf extract 3-Tetradecyn-1-ol was found at RT 20.851, molecular formula C14H26O and molecular weight 210 with the area 26.36 %. …
Number of citations: 0 accesson.kr
PK Patial, DS Cannoo - Medicinal Chemistry Research, 2021 - Springer
… < chlorogenic acid < vanillic acid < δ-tocopherol < ferruginol < α-bulnesene < γ-sitosterol < Isosteviol < phytol, acetate < β-citronellol < myristic acid, β-monoglyceride < 3-tetradecyn-1-ol …
Number of citations: 6 link.springer.com
MJ Luo, XY He, H Sprecher, H Schulz - Archives of biochemistry and …, 1993 - Elsevier
… The resulting 3-tetradecyn-1-ol was oxidized with chromic acid to 3-tetradecynoic acid (10) which in turn was reduced with Lindlar's catalyst to yield 3-cis-tetradecenoic acid. Analysis of …
Number of citations: 39 www.sciencedirect.com
S Karki, K Shrestha, P Sharma, R Narayan - IJCS, 2021 - researchgate.net
Lyonia ovalifolia has been used in a folk medicine for the treatment of wounds, cuts, burns, and scabies by different communities in Nepal. The present study is intended to evaluate the …
Number of citations: 1 www.researchgate.net
B Ranchitha, S Umavathi, Y Thangam… - Int J Innov Res Sci Eng …, 2016 - Citeseer
The acetone leaf extract of Melia azedarach L. were extracted with acetone and was tested for larval mortality against I-IV instar larvae and pupae of Aedes aegypti. The mortality, LC50 …
Number of citations: 3 citeseerx.ist.psu.edu
CM Agu, KA Ani, ON Ani, MP Chinedu, CH Kadurumba… - researchgate.net
The processing of Petroleum-based oil has contributed to environmental challenges such as climate change. Recently, research attention has been shifted to oil extraction from different …
Number of citations: 0 www.researchgate.net

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